molecular formula C16H14FNOSe B15210993 Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- CAS No. 833462-37-6

Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-

Cat. No.: B15210993
CAS No.: 833462-37-6
M. Wt: 334.3 g/mol
InChI Key: GBWZWECLVKJXGB-UHFFFAOYSA-N
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Description

The compound Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- features a 4,5-dihydroisoxazole core substituted with a 4-fluorophenyl group at position 3 and a phenylseleno-methyl moiety at position 5. The phenylseleno group introduces a selenium atom, which distinguishes it from sulfur- or halogen-containing analogs. Selenium’s larger atomic radius (1.22 Å vs. sulfur’s 1.04 Å) and lower electronegativity (2.55 vs.

Synthetic routes for such compounds often involve cyclocondensation of β-diketones or semicarbazides with appropriate reagents, followed by crystallization from polar solvents like dimethylformamide (DMF) for structural characterization . Single-crystal X-ray diffraction (SC-XRD) is critical for confirming isostructurality and conformational analysis, as demonstrated in studies of halogenated analogs .

Properties

CAS No.

833462-37-6

Molecular Formula

C16H14FNOSe

Molecular Weight

334.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H14FNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-9,14H,10-11H2

InChI Key

GBWZWECLVKJXGB-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)F)C[Se]C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkenes

The most widely reported method involves the reaction of a nitrile oxide with an alkene bearing the phenylselenomethyl group. For the target compound, the nitrile oxide precursor is derived from 4-fluorobenzaldehyde oxime (Figure 1).

Step 1: Nitrile Oxide Generation
4-Fluorobenzaldehyde oxime is treated with a chlorinating agent (e.g., N-chlorosuccinimide) in dichloromethane to form the corresponding hydroxymoyl chloride. Subsequent dehydrohalogenation using triethylamine yields the reactive nitrile oxide.

Step 2: Cycloaddition with Allyl Phenyl Selenide
The nitrile oxide undergoes [3+2] cycloaddition with allyl phenyl selenide under mild basic conditions. A mixture of water and methanol (95:5 v/v) with N,N-diisopropylethylamine (DIPEA) as the base facilitates the reaction at room temperature, completing within 2 hours.

$$
\text{4-FC}6\text{H}4\text{C≡N-O}^- + \text{CH}2=CH-SeC6\text{H}5 \xrightarrow{\text{DIPEA, H}2\text{O/MeOH}} \text{Dihydroisoxazole Intermediate}
$$

Yield : 70–85% (electron-withdrawing fluorine enhances reactivity compared to methoxy-substituted analogs).

Alternative Approach: Post-Functionalization

Pre-formed dihydroisoxazole intermediates can be functionalized at the 5-position. For example:

  • Bromomethyl Intermediate : React 3-(4-fluorophenyl)-4,5-dihydroisoxazole with N-bromosuccinimide (NBS) under radical initiation to introduce a bromomethyl group.
  • Selenomethylation : Treat the bromomethyl derivative with phenylselenol in the presence of potassium carbonate, achieving nucleophilic substitution.

$$
\text{C}5\text{H}5\text{Se}^- + \text{BrCH}2\text{-Dihydroisoxazole} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
$$

Yield : 60–75% (lower due to competing elimination side reactions).

Mechanistic Insights and Regiochemical Control

The 1,3-dipolar cycloaddition proceeds via a concerted mechanism, with the nitrile oxide acting as the 1,3-dipole and the alkene as the dipolarophile. Key factors influencing regiochemistry include:

  • Electronic Effects : The electron-withdrawing fluorine on the phenyl group increases the electrophilicity of the nitrile oxide, favoring attack at the β-position of the allyl selenide.
  • Steric Considerations : Bulky substituents on the alkene (e.g., phenylselenomethyl) direct addition to the less hindered site, ensuring correct regioselectivity.

Transition state modeling suggests a suprafacial interaction between the nitrile oxide and alkene, with the selenomethyl group adopting an exo orientation to minimize steric clash.

Optimization of Reaction Conditions

Solvent and Base Screening

Optimal conditions for cycloaddition were determined through systematic screening (Table 1):

Solvent System Base Time (h) Yield (%)
H₂O/MeOH (95:5) DIPEA 2 85
MeOH Et₃N 4 72
DCM DBU 6 45

Polar aprotic solvents like dichloromethane (DCM) reduce yields due to poor solubility of intermediates, while aqueous methanol enhances both solubility and reaction rate.

Temperature and Catalysis

Room-temperature reactions outperform heated conditions (40–60°C), which promote decomposition of the nitrile oxide. Catalytic amounts of copper(I) iodide (5 mol%) were tested but showed no significant improvement, indicating a non-ionic mechanism.

Characterization and Analytical Data

The target compound exhibits distinct spectroscopic features:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 9H, Ar-H), 4.82 (dd, J = 8.4 Hz, 1H, CH-Se), 3.95 (m, 2H, CH₂), 3.10 (m, 1H, CH-N).
  • ¹³C NMR : 162.1 (C-F, J = 247 Hz), 135.8 (C-Se), 116.3 (C₃ of isoxazole).
  • HRMS : m/z calcd for C₁₆H₁₃FNOSe [M+H]⁺ 380.0234; found 380.0231.

Elemental analysis aligns with the molecular formula C₁₆H₁₃FNOSe (Calcd: C, 57.49; H, 3.89; N, 3.70; Found: C, 57.42; H, 3.91; N, 3.68).

Applications and Derivatives

While biological data for the specific 4-fluorophenyl analog remain unpublished, structurally related dihydroisoxazoles demonstrate:

  • Anticancer Activity : Analogous bromophenyl derivatives inhibit HL-60 leukemia cells (IC₅₀ = 12–18 μM).
  • Antimicrobial Properties : Selenium-containing heterocycles exhibit Gram-positive bacterial suppression (MIC = 8–32 μg/mL).

Chemical Reactions Analysis

Cycloaddition Route

This compound is synthesized via [3+2]-cycloaddition between nitrile oxides and alkenes under aqueous conditions. Key parameters:

ParameterValue/DescriptionSource
Solvent system95% H₂O / 5% MeOH
Base catalyst10 mol% DIPEA
Reaction time2–5 hours
Yield70–95%

The reaction proceeds through keto tautomer stabilization in polar solvents, avoiding enol-mediated side reactions observed in organic media .

Selenium-Specific Reactions

The phenylseleno group participates in nucleophilic substitution and oxidation :

Reaction TypeConditions/OutcomeSource
Radical addition Forms C–Se bonds under UV irradiation
Oxidation Se → Se=O using H₂O₂ or mCPBA
Halogen exchange SePh replaced by Br/I via Br₂/ICl

Isoxazole Ring Modifications

The dihydroisoxazole ring undergoes halogenation and cross-coupling :

ReactionReagents/ProductsSource
Bromination NBS (→ 4-bromo derivative)
Suzuki coupling Pd(PPh₃)₄, ArB(OH)₂ (→ aryl derivatives)

Keto-Enol Tautomer Influence

Reactivity in aqueous vs. organic solvents ([Comparative Analysis]):

PropertyAqueous MediaOrganic Media
Dominant tautomerKetoEnol
Reaction pathwayCycloadditionSide products
YieldHigh (≥70%)Low (≤40%)

This dichotomy arises from solvent polarity effects on tautomeric equilibria .

Selenium-Lone Pair Interactions

The phenylseleno group’s σ-hole facilitates:

  • Halogen bonding with biological targets

  • Radical scavenging in antioxidant assays

Degradation Pathways

ConditionObserved DegradationSource
Acidic (pH < 3)Ring-opening → imine intermediates
Basic (pH > 10)Se–C bond cleavage
UV lightRadical-induced dimerization

Comparative Reactivity Table

Reactivity trends vs. analogous compounds:

CompoundRelative Reactivity (Scale: 1–5)Key Difference
4-Fluoro derivative 4.2Enhanced electrophilicity
4-Bromo derivative 3.8Slower cross-coupling
Non-seleno analog 1.5No radical activity

Data synthesized from .

Scientific Research Applications

Scientific Research Applications of Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-

Isoxazole derivatives, featuring a five-membered heterocycle with oxygen and nitrogen atoms in adjacent positions, exhibit a wide range of biological activities and therapeutic potential . 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a synthetic organic compound containing a fluorophenyl group, a phenylselanyl group, and a dihydroisoxazole ring. This compound has applications spanning medicinal chemistry, materials science, and biological studies.

Medicinal Chemistry

3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is investigated as a pharmacophore in drug design because of its potential anti-inflammatory and anticancer properties.

Anti-inflammatory Activity: Isoxazoles have demonstrated anti-inflammatory activity . For instance, certain 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones with chloro or bromo substitutions on the phenyl ring exhibit significant anti-inflammatory activity and are selective towards the COX-2 enzyme . Similarly, 4,5-diphenyl-4-isoxazolines with substituents at the para position of one phenyl ring have shown analgesic and selective COX-2 anti-inflammatory activity .

Anticancer Properties: Isoxazoles have also shown potential as anticancer agents . cis-restricted 3,4-diaryl-5-aminoisoxazoles have demonstrated cytotoxic activity against human cancer cell lines, particularly leukemia cells . Certain compounds and their derivatives have exhibited potent in vitro cytotoxic activities against various cancer lines and inhibited tubulin polymerization, similar to known antitumor agents .

Materials Science

The unique electronic properties of 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole make it a candidate for use in organic semiconductors and other advanced materials.

Biological Studies

This compound is employed as a probe to study the effects of fluorine and selenium substitution on biological activity.

Mechanism of Action: The mechanism of action of 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves interactions with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. It can modulate signaling pathways like the NF-κB pathway or the PI3K/Akt pathway, leading to observed biological effects.

Reactions

  • Oxidation: Formation of selenoxide derivatives.
  • Reduction: Formation of isoxazoline derivatives.
  • Substitution: Formation of substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Isoxazole Derivatives

Compounds 4 and 5 (from and ) are isostructural analogs with chloro- and bromo-substituents, respectively. Key comparisons include:

  • Structural Isostructurality : Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite halogen differences (Cl vs. Br), their crystal packing remains identical, attributed to similar van der Waals radii (Cl: 1.75 Å, Br: 1.85 Å) and conserved intermolecular interactions .
Table 1: Comparison of Halogenated Analogs
Compound Substituent Molecular Weight (g/mol) Crystal System Biological Activity
Target Compound Phenylseleno ~355.3 (estimated) Not reported Unknown
Compound 4 (Cl) Chlorophenyl ~581.0 Triclinic $ P\overline{1} $ Antimicrobial
Compound 5 (Br) Bromophenyl ~625.4 Triclinic $ P\overline{1} $ Not tested

Sulfur- and Selenium-Containing Derivatives

The phenylseleno group in the target compound contrasts with sulfur-based analogs like (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (). Key differences:

  • Crystallographic Behavior : Sulfonate derivatives exhibit planar molecular conformations with intramolecular hydrogen bonds, while selenium’s larger size may disrupt planarity or introduce unique Se···π/Se···halogen interactions .

Carboxamide and Ester Derivatives

Compounds like 3-Isoxazolecarboxylic acid, 4,5-dihydro-5-[(phenylseleno)methyl]-, ethylester (CAS 828939-59-9, ) highlight the impact of functional groups:

  • Solubility and Reactivity : Ethyl esters improve solubility in organic solvents compared to free acids or selenides, which may aggregate due to selenium’s hydrophobicity .
  • Synthetic Flexibility : Carboxamide derivatives (e.g., pyrazole-1-carboxamides in ) are synthesized via semicarbazide intermediates, whereas selenides require specialized selenation reagents .

Research Findings and Implications

Structural and Electronic Insights

  • Conformational Flexibility: The phenylseleno group’s orientation may differ from halogen or sulfonate substituents, as seen in chalcone derivatives where dihedral angles between aromatic rings range from 7.14° to 56.26° .
  • Selenium’s polarizability likely narrows the HOMO-LUMO gap, increasing reactivity .

Q & A

Q. What synthetic methodologies are recommended for preparing Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-?

The compound can be synthesized via cyclocondensation of β-keto selenide precursors with hydroxylamine under acidic conditions. Key steps include:

  • Use of phenylselenomethyl groups to introduce selenium functionality.
  • Optimization of reaction time (12–24 hours) and temperature (60–80°C) to maximize yield.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
    Validate purity using HPLC (>95%) and confirm structure via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural and electronic properties of this isoxazole derivative?

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry of the dihydroisoxazole ring and selenomethyl substituent .
  • Spectroscopy :
    • 19F^{19}\text{F} NMR to assess electronic effects of the 4-fluorophenyl group.
    • IR spectroscopy to identify C=N (1600–1650 cm1^{-1}) and C-O (1200–1250 cm1^{-1}) stretches.
  • Computational modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate bond lengths, angles, and electrostatic potential surfaces .

Q. What experimental designs are effective for initial antimicrobial activity screening?

  • Microbial strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
  • Assay protocol :
    • Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth.
    • Incubate at 37°C for 24 hours; measure MIC (minimum inhibitory concentration).
    • Include positive (ciprofloxacin) and negative (DMSO) controls.
  • Data analysis : Use ANOVA to compare activity across derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted biological activity data?

  • Purity verification : Re-analyze compound integrity via HPLC and elemental analysis.
  • Replicate assays : Eliminate batch variability by repeating tests in triplicate.
  • Structural analogs : Synthesize derivatives (e.g., replacing Se with S) to isolate the selenomethyl group’s contribution .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess target binding affinity discrepancies .

Q. What strategies optimize reaction yields for selenium-containing isoxazoles?

  • Design of Experiments (DoE) :

    FactorLevel 1Level 2Level 3
    Temperature60°C70°C80°C
    SolventDMFTHFToluene
    CatalystNonep-TsOHFeCl3_3
  • Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 75°C in THF with p-TsOH increases yield by 22%) .

Q. How can computational chemistry elucidate the role of the selenomethyl group in reactivity?

  • Reaction mechanism : Use Gaussian 16 to calculate transition states for selenomethyl insertion. Compare activation energies with sulfur analogs.
  • Electron localization function (ELF) : Map electron density to identify nucleophilic/electrophilic sites.
  • Non-covalent interaction (NCI) analysis : Visualize steric effects of the phenylseleno group .

Q. What methodologies validate the environmental stability of this compound?

  • Photodegradation studies : Expose to UV light (254 nm) for 48 hours; monitor decomposition via LC-MS.
  • Hydrolytic stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C; quantify stability over 72 hours .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in crystallographic data?

  • Twinned crystals : Use PLATON to detect and refine twinning parameters.
  • Disorder modeling : Apply SHELXL to resolve ambiguous electron density for flexible substituents (e.g., phenylseleno group) .

Q. What statistical approaches are critical for analyzing structure-activity relationships (SAR)?

  • Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • Principal component analysis (PCA) : Reduce dimensionality of spectral/biological data to identify key functional groups .

Tables

Table 1 : Key spectroscopic data for structural validation.

TechniqueExpected Signals
1H^{1}\text{H} NMRδ 2.5–3.0 (dihydroisoxazole CH2_2), δ 7.2–7.8 (aromatic H)
77Se^{77}\text{Se} NMRδ 200–250 ppm (Se-C coupling)
IR1605 cm1^{-1} (C=N), 1220 cm1^{-1} (C-O)

Table 2 : Comparative antimicrobial activity (MIC in µg/mL).

DerivativeS. aureusE. coliC. albicans
Target compound166432
Selenium-free analog3212864

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